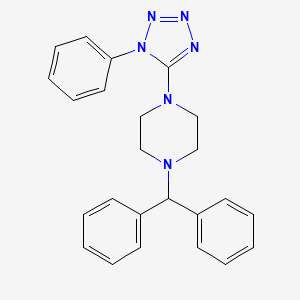

1-Benzhydryl-4-(1-phenyltetrazol-5-yl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular formula of 1-Benzhydryl-4-(1-phenyltetrazol-5-yl)piperazine is C24H24N6 . Its average mass is 396.488 Da and its monoisotopic mass is 396.206238 Da .Chemical Reactions Analysis

A novel 1-benzhydryl piperazine derivative was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride . The product obtained was characterized spectroscopically and finally confirmed by X-ray diffraction study .Physical And Chemical Properties Analysis

The molecular formula of this compound is C24H24N6 . Its average mass is 396.488 Da and its monoisotopic mass is 396.206238 Da .Aplicaciones Científicas De Investigación

1-Benzhydryl-4-(1-phenyltetrazol-5-yl)piperazine has been used in a variety of scientific research applications, including as a ligand for the recognition of proteins, as a substrate for enzyme-catalyzed reactions, and as a reagent for the detection of metal ions. This compound has been used to study the binding of proteins to their target molecules, as well as the catalytic activity of enzymes. This compound has also been used as a reagent for the detection of metal ions in solution, such as calcium, magnesium, and zinc.

Mecanismo De Acción

Target of Action

Similar compounds, such as 1-benzhydryl-sulfonyl-piperazine derivatives, have been shown to inhibit mda-mb-231 human breast cancer cell proliferation .

Mode of Action

It is known that piperazine derivatives can interact with a variety of biological targets, providing potent and selective ligands .

Biochemical Pathways

Piperazine derivatives have been found to exhibit diverse therapeutic activities such as antibacterial activity, matrix metalloprotein-3 inhibition, and carbonic anhydrase inhibition .

Result of Action

Similar compounds have been found to have anti-breast cancer activity, suggesting potential cytotoxic effects on cancer cells .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 1-Benzhydryl-4-(1-phenyltetrazol-5-yl)piperazine in laboratory experiments has several advantages. This compound is a highly soluble compound that is easy to synthesize and handle. This compound is also a highly versatile compound that can be used in a variety of scientific research applications. However, this compound also has some limitations. This compound is a relatively expensive compound, and its use in laboratory experiments may require the use of specialized equipment.

Direcciones Futuras

The potential future directions for the use of 1-Benzhydryl-4-(1-phenyltetrazol-5-yl)piperazine in scientific research include its use as a ligand for the recognition of proteins, as a substrate for enzyme-catalyzed reactions, and as a reagent for the detection of metal ions. This compound could also be used in the development of new drugs, as well as in the development of new diagnostic tests. Additionally, this compound could be used in the development of new materials, such as polymers and nanomaterials. This compound could also be used in the development of new bioprocessing technologies, such as bioprinting and biomanufacturing. Finally, this compound could be used in the development of new analytical methods, such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Métodos De Síntesis

1-Benzhydryl-4-(1-phenyltetrazol-5-yl)piperazine can be synthesized from a variety of starting materials, including benzhydryl chloride, 1-phenyltetrazole, and piperazine. The synthesis of this compound involves the reaction of benzhydryl chloride with 1-phenyltetrazole in the presence of a base such as piperazine. This reaction produces a 1:1 mixture of this compound and this compound hydrochloride. The hydrochloride salt can be converted to the free base form of this compound by treatment with aqueous sodium hydroxide.

Propiedades

IUPAC Name |

1-benzhydryl-4-(1-phenyltetrazol-5-yl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N6/c1-4-10-20(11-5-1)23(21-12-6-2-7-13-21)28-16-18-29(19-17-28)24-25-26-27-30(24)22-14-8-3-9-15-22/h1-15,23H,16-19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHWUISRMMYAPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=NN2C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3As,6aS)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]thiophen-5-amine;hydrochloride](/img/structure/B2950541.png)

![1-{[(5-Bromo-2-thienyl)sulfonyl]acetyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2950542.png)

![2-[8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]-N-cyclopentylacetamide](/img/structure/B2950543.png)

![2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-5-((4-fluorophenyl)amino)-7-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2950544.png)

![3-[7-Hydroxy-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-2-yl]propanoic acid](/img/structure/B2950549.png)

![5-((4-Ethylpiperazin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2950550.png)

![(E)-N-[2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropyl]-2-phenylethenesulfonamide](/img/structure/B2950551.png)

![3-(2-chlorophenyl)-5-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2950555.png)